1-(3-(Trifluoromethyl)benzyl)azetidine
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Overview
Description
1-(3-(Trifluoromethyl)benzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)benzyl)azetidine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the azetidine ring. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)benzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding azetidinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-(Trifluoromethyl)benzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism by which 1-(3-(Trifluoromethyl)benzyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)benzyl)azetidine can be compared with other azetidine derivatives such as 1-benzylazetidine and 1-(4-methylbenzyl)azetidine. While these compounds share a similar core structure, the presence of different substituents on the benzyl group imparts distinct chemical and biological properties. For example, the trifluoromethyl group in this compound enhances its stability and reactivity compared to its non-fluorinated counterparts .
Similar compounds include:
- 1-Benzylazetidine
- 1-(4-Methylbenzyl)azetidine
- 1-(3-Chlorobenzyl)azetidine
These compounds are often used as reference standards in comparative studies to highlight the unique properties of this compound .
Properties
Molecular Formula |
C11H12F3N |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-1-3-9(7-10)8-15-5-2-6-15/h1,3-4,7H,2,5-6,8H2 |
InChI Key |
WKASYGJDKUYQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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